molecular formula C10H10F3N B14758949 2-Cyclopropyl-5-(trifluoromethyl)aniline

2-Cyclopropyl-5-(trifluoromethyl)aniline

Cat. No.: B14758949
M. Wt: 201.19 g/mol
InChI Key: UTWMDBZHVKJHQM-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3N. It is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to an aniline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-Cyclopropyl-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-5-(trifluoromethyl)aniline is unique due to the specific positioning of the cyclopropyl and trifluoromethyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

2-cyclopropyl-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H10F3N/c11-10(12,13)7-3-4-8(6-1-2-6)9(14)5-7/h3-6H,1-2,14H2

InChI Key

UTWMDBZHVKJHQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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